1,2-Dimethylpyrrole
Overview
Description
1,2-Dimethylpyrrole (DMP) is a heterocyclic organic compound with the molecular formula C6H9N. It is a colorless liquid with a characteristic odor and is used in various industrial applications such as the production of pharmaceuticals, agrochemicals, and polymers. DMP is also a useful building block in organic synthesis due to its unique chemical properties.
Scientific Research Applications
Synthesis of Fluorescent Molecules
1,2-Dimethylpyrrole serves as an important intermediate in the synthesis of fluorescent molecules. For instance, BODIPY (Boron-dipyrromethene), a class of fluorescent dyes, utilizes 1,2-Dimethylpyrrole in its synthesis. This application is significant in fields like bioimaging and the development of fluorescent sensors (Meng, Zheng, & Wang, 2011).
Pharmaceutical Applications
1,2-Dimethylpyrrole derivatives have found use in pharmaceutical research. For example, they are used in the synthesis of new tyrosine kinase inhibitors, which are important in cancer treatment. This shows the compound's potential in developing novel therapeutic agents (Meng, Zheng, & Wang, 2011).
Polymer Synthesis
In the field of polymer chemistry, 1,2-Dimethylpyrrole has been utilized in the creation of novel polyesters. These polymers, based on nitrogen-containing heterocycles like 1,2-Dimethylpyrrole, may possess biological activity and can be used in various applications, including as components of alkyd resins (Sugralina et al., 2018).
Analytical Chemistry
1,2-Dimethylpyrrole is also significant in analytical chemistry. For example, in time-of-flight mass spectrometry, it is used for the rapid analysis of volatile metabolites in urine, demonstrating its application in biomarker identification and disease diagnostics (Wang et al., 2018).
Fundamental Research
In fundamental research, the ultrafast excited-state dynamics of 1,2-Dimethylpyrrole have been studied using time-resolved spectroscopy. This research provides insights into the behavior of this molecule under different conditions, contributing to a deeper understanding of its chemical properties (Yang et al., 2017).
properties
IUPAC Name |
1,2-dimethylpyrrole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N/c1-6-4-3-5-7(6)2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFLFHZJXXFDRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396954 | |
Record name | 1,2-dimethylpyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40396954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dimethylpyrrole | |
CAS RN |
600-29-3 | |
Record name | 1,2-dimethylpyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40396954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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